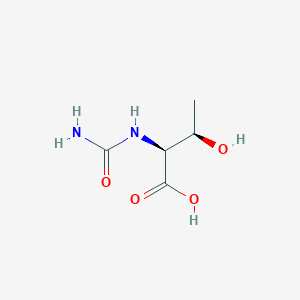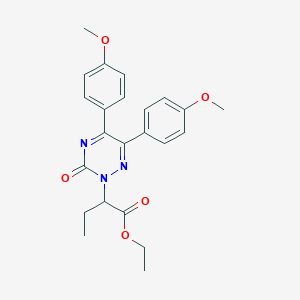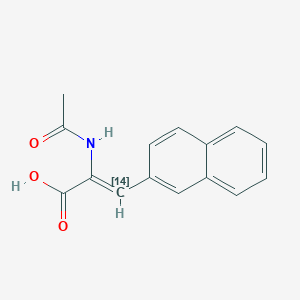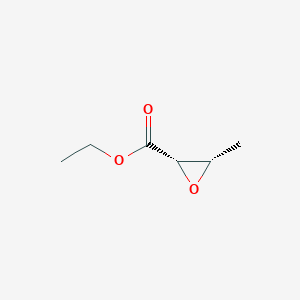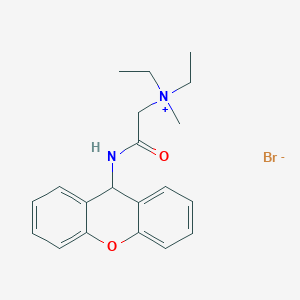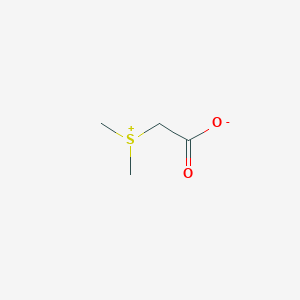
Sulfobetain
Übersicht
Beschreibung
Sulfobetaine (SB) is an amphiphilic molecule composed of a sulfonate group and a quaternary ammonium group. It is a unique surfactant that has been used in a variety of applications, including medical and laboratory research. SB has been found to be an effective surfactant in aqueous solutions, and it has been used in a variety of applications, including medical and laboratory research.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Sulfobetain-Polymere wurden verwendet, um die Permeabilität von Arzneimitteln in mehrzelligen Tumorschären (MCTSs) zu verbessern. Diese Polymere dienen als hochpermeable Nanocarrier, die es Arzneimitteln ermöglichen, die zentrale Region des Hepatozyten-MCTS zu erreichen . Diese Anwendung ist besonders wichtig in der Krebstherapie, wo eine effektive Arzneimittelverabreichung die Behandlungsergebnisse deutlich verbessern kann .
Hemmung der Protein-Interaktion
This compound-beschichtete lyotrope flüssigkristalline Nanogel (LLCNs) haben sich als Hemmer ihrer Interaktion mit Proteinen erwiesen. Diese Eigenschaft ist besonders nützlich, wenn diese Nanogel in vivo verabreicht werden, wo sie einem biologischen Umfeld ausgesetzt sind und mit Proteinen interagieren .
Minderung von Oberflächenverschmutzung
Sulfobetaine wurden für die Verwendung bei der Minderung von Oberflächenverschmutzung untersucht. Es wurde gezeigt, dass sie die Proteinadsorption reduzieren, die Zellanhaftung begrenzen und zu längeren Funktionszeiten und geringeren Entzündungsreaktionen führen, wenn sie auf implantierte Materialien und Geräte angewendet werden .
Entwicklung von bioinerten Materialgrenzflächen
Epoxidierte zwitterionische Polymere, eine Art von this compound-Polymeren, bieten eine potenzielle Möglichkeit für die Oberflächenveredelung von Zwitterionen auf medizinischen Geräten der nächsten Generation. Dies führt zur Entwicklung von bioinerten Materialgrenzflächen .
Tensid in der Materialwissenschaft
This compound-Derivate wurden als Tenside in der Materialwissenschaft eingesetzt .
Anti-infektiöses Mittel in der Pharmakologie
This compound-Derivate wurden auch als anti-infektiöse Mittel in der Pharmakologie eingesetzt .
Wirkmechanismus
Target of Action
Sulfobetaines are a type of zwitterionic surfactants . They are electroneutral salts, which have in the same molecule, two ionic centers with different charge . Their primary targets are the surfaces they come into contact with, including biological surfaces such as skin and eyes . They also interact with proteins and cells .
Mode of Action
Sulfobetaines interact with their targets through electrostatic interactions . They can form aggregates with the hydrophobic blocks of polymer molecules, reducing the bulk viscosity . Zwitterionic surfactant aralkyl substituted alkyl sulfobetaine bsb molecules can build “bridges” between different polymer molecules through hydrogen bonding and electrostatic interaction .
Biochemical Pathways
It is known that they can affect the intrinsic coagulation pathway . They display a strong inhibitory effect on this pathway, which is associated with a significant decrease in the coagulation factor activity .
Pharmacokinetics
For example, in siloxane-based biostable polycarbonateurethanes (PCUs), the insertion of sulfobetaine led to a decrease in the molecular weight and polydispersity index (PDI) of the material .
Result of Action
The incorporation of sulfobetaine into materials can lead to various effects. For instance, in pH-responsive micelles with positive charges, the incorporation of sulfobetaine led to a decrease in cytotoxicity, hemolysis, RBC deformability, activated partial thromboplastin time (APTT), prothrombin time (PT), platelet activation, protein (albumin, fibrinogen, plasma) adsorption, phagocytosis, and in vivo biodistribution .
Action Environment
The action of sulfobetaines can be influenced by various environmental factors. For example, the activity of sulfobetaines as antibacterial agents strongly depends on the length of the alkyl chain . Additionally, the interaction between sulfobetaines and proteins or cells can be affected by the concentration of the sulfobetaine .
Biochemische Analyse
Biochemical Properties
Sulfobetaine exhibits excellent biochemical properties due to its zwitterionic nature. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and activity. The nature of these interactions is largely due to the electro-neutral salt structure of Sulfobetaine .
Cellular Effects
Sulfobetaine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism. The presence of Sulfobetaine can enhance the stability of proteins and enzymes within the cell, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, Sulfobetaine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The zwitterionic nature of Sulfobetaine allows it to interact with various biomolecules, influencing their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfobetaine can change over time. It has been observed that Sulfobetaine exhibits good stability, with minimal degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating the potential of Sulfobetaine for long-term applications .
Dosage Effects in Animal Models
The effects of Sulfobetaine can vary with different dosages in animal models. While specific dosage effects are not mentioned in the literature, it is generally observed that Sulfobetaine exhibits good biocompatibility, suggesting that it may have minimal toxic or adverse effects at high doses .
Transport and Distribution
Sulfobetaine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation within the cell .
Eigenschaften
IUPAC Name |
2-dimethylsulfonioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDWGZCVUAZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197081 | |
| Record name | Dimethylsulfonioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-41-7 | |
| Record name | Dimethylsulfonioacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsulfonioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylsulfonioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do sulfobetaines interact with biological systems, and what are the downstream effects?
A1: Sulfobetaines are known for their excellent biocompatibility, largely attributed to their unique zwitterionic nature. They form a tightly bound hydration shell through strong ion-dipole interactions with water molecules []. This hydration layer acts as a barrier, effectively reducing non-specific protein adsorption [, , ], cell adhesion [, , , ], and bacterial attachment [, ]. This characteristic renders them highly desirable for biomedical applications, especially in developing anti-fouling materials [, , ] and blood-contacting devices [, , ].
Q2: What is the general structure of a sulfobetaine molecule?
A2: Sulfobetaines are characterized by the presence of both a quaternary ammonium cation and a sulfonate anion within the same molecule, typically separated by a short alkyl chain. This arrangement leads to overall electroneutrality despite the presence of charged groups.
Q3: Is there spectroscopic data available that confirms the presence of sulfobetaine on modified surfaces?
A3: Yes, several studies utilize spectroscopic techniques to confirm the successful incorporation of sulfobetaine. For instance, Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) are commonly employed to verify the presence of characteristic chemical bonds associated with sulfobetaine on modified surfaces [, , ].
Q4: How stable are sulfobetaine-based surfactants under harsh reservoir conditions?
A4: Sulfobetaine surfactants exhibit remarkable stability in high salinity and high-temperature environments, often encountered in enhanced oil recovery (EOR) applications [, , ]. Studies have shown that compared to other ionic surfactants like carboxylates and sulfates, sulfobetaines demonstrate superior long-term thermal stability at elevated temperatures (e.g., 95 °C for 150 days) and high salinity (e.g., TDS = 57,600 ppm) []. This makes them promising candidates for enhancing oil recovery in challenging reservoir conditions.
Q5: How does the incorporation of sulfobetaine into polymers impact their properties and applications?
A5: Incorporating sulfobetaine into polymer matrices significantly alters their properties, enhancing their hydrophilicity and biocompatibility [, , ]. For instance, sulfobetaine-modified poly(vinylidene fluoride) (PVDF) membranes demonstrate significantly improved anti-protein-fouling performance, critical in water treatment and biomedical applications []. The presence of the amide group in the sulfobetaine structure contributes to enhanced hydrophilicity and stability, leading to a more robust anti-fouling performance [].
Q6: Have there been any computational studies exploring the interactions of sulfobetaines at the molecular level?
A6: Yes, molecular simulations have been employed to understand the self-assembled structure and behavior of sulfobetaine monolayers. For instance, molecular dynamics simulations revealed that sulfobetaine forms a stable, ordered monolayer on gold (Au (111)) surfaces []. The simulations provided insights into the orientation of sulfobetaine molecules on the surface and the formation of a robust water film, further supporting their anti-fouling properties.
Q7: How do structural modifications of the sulfobetaine molecule affect its properties and applications?
A7: Structural modifications in the sulfobetaine molecule, like varying the alkyl chain length, introducing hydroxyl groups, or changing the counterions, significantly influence their surface activity, critical micelle concentration (CMC), and interfacial tension properties [, ]. For example, increasing the alkyl chain length generally leads to lower CMC values and reduced surface tension []. These modifications allow for tailoring the properties of sulfobetaines for specific applications, such as enhanced oil recovery, detergency, or surface modification.
Q8: How does the length of the carbon spacer between the charged groups in sulfobetaines influence their antifouling properties?
A8: The length of the carbon spacer between the positively charged quaternary ammonium group and the negatively charged sulfonate group in sulfobetaines plays a crucial role in their antifouling performance. Studies comparing sulfobetaines with varying spacer lengths (SB-2 with two methylene groups, SB-3 with three methylene groups) revealed that both the spacer length and the nature of the charged groups influence the antifouling capacity []. Understanding this relationship allows for optimizing the sulfobetaine structure for specific anti-fouling applications.
Q9: How do different formulation strategies impact the stability and efficacy of sulfobetaine-based materials?
A9: Formulating stable and effective sulfobetaine-based materials requires careful consideration of factors like concentration, solvent, and potential interactions with other components. For example, in the context of antimicrobial applications, incorporating sulfobetaines into polymer matrices at specific concentrations can influence their activity against different microbial strains []. Additionally, the choice of solvent and polymerization techniques can affect the final properties and efficacy of sulfobetaine-based coatings and materials.
Q10: Are there specific SHE regulations governing the use and disposal of sulfobetaine-based materials?
A10: SHE regulations regarding sulfobetaines can vary depending on the specific application, the sulfobetaine derivative in question, and the geographical location. While generally considered biocompatible, it is crucial to consult and adhere to the relevant safety data sheets and regulations when handling, using, and disposing of sulfobetaine-based materials.
Q11: What is the biocompatibility of sulfobetaine-modified materials for biomedical applications?
A11: Sulfobetaine-modified materials have demonstrated excellent biocompatibility in various studies [, , , ]. For example, sulfobetaine-modified poly(ethylene terephthalate) (PET) films showed reduced platelet adhesion and activation compared to unmodified PET, indicating improved blood compatibility []. Moreover, these modified surfaces exhibited suppressed inflammatory responses, suggesting their potential for use in blood-contacting devices and other biomedical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




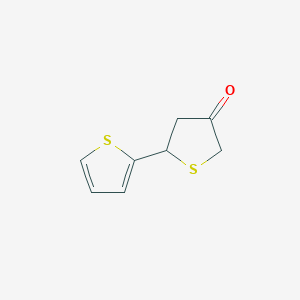
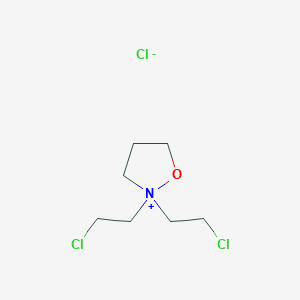

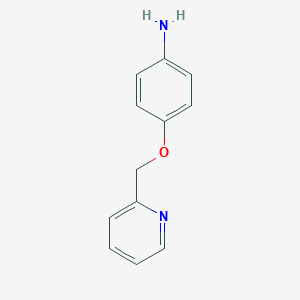
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
